

# Probing TRPV2 Activation: Application Notes and Protocols for the Use of Probenecid

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## Compound of Interest

Compound Name: *Etebenecid*

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## Introduction

Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including immune response, cancer progression, and cardiac function.<sup>[1]</sup> The development of specific pharmacological tools to modulate TRPV2 activity is crucial for elucidating its roles and therapeutic potential.

Probenecid, a uricosuric agent, has been identified as a specific activator of TRPV2, providing a valuable tool for studying this ion channel.<sup>[2]</sup> These application notes provide detailed experimental protocols for investigating the activation of TRPV2 by probenecid, covering *in vitro* and *in vivo* methodologies.

## Application Notes

Probenecid activates TRPV2 channels, leading to an increase in intracellular calcium concentration.<sup>[3]</sup> This activation can be harnessed in various experimental settings to study TRPV2 function. In heterologous expression systems like HEK293T cells, probenecid-induced TRPV2 activation can be robustly measured using techniques such as whole-cell patch-clamp electrophysiology and calcium imaging.<sup>[4]</sup> In these systems, probenecid has been shown to specifically activate TRPV2 over other thermoTRP channels.<sup>[2]</sup>

For *in vivo* studies, particularly in the context of cardiac function, probenecid has been demonstrated to act as a positive inotrope by stimulating cardiac TRPV2.<sup>[5]</sup> This effect is

mediated by an increase in cardiomyocyte calcium levels, leading to enhanced contractility.<sup>[3]</sup> <sup>[5]</sup> When designing experiments, it is important to note that probenecid is also an inhibitor of organic anion transporters, which can affect the intracellular concentration of fluorescent dyes used in calcium imaging assays.<sup>[6]</sup> Therefore, its use in such assays requires careful consideration and optimization.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology in TRPV2-Expressing HEK293T Cells

This protocol describes the measurement of ion currents through TRPV2 channels activated by probenecid using the whole-cell patch-clamp technique.

#### Materials:

- TRPV2-transfected HEK293T cells
- Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
- Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, 5 mM EGTA (pH 7.2 with KOH)
- Probenecid stock solution (e.g., 100 mM in DMSO)
- Patch-clamp rig with amplifier and data acquisition system

#### Procedure:

- Culture TRPV2-transfected HEK293T cells on glass coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
- Form a giga-ohm seal between a borosilicate glass pipette filled with intracellular solution and a single cell.

- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage ramps from -100 mV to +100 mV (0.4 V/s) every 1 second to elicit currents.[\[7\]](#)  
[\[8\]](#)
- Establish a stable baseline current recording in the extracellular solution.
- Perfusion the cell with the extracellular solution containing the desired concentration of probenecid (e.g., 100  $\mu$ M or 3 mM).[\[4\]](#)[\[7\]](#)
- Record the changes in inward and outward currents in response to probenecid application.
- To confirm the involvement of TRPV2, the non-selective TRP channel blocker ruthenium red (e.g., 10  $\mu$ M) can be co-applied with probenecid.[\[7\]](#)

## Calcium Imaging in TRPV2-Expressing HEK293T Cells

This protocol details the measurement of intracellular calcium concentration changes in response to probenecid-induced TRPV2 activation using the fluorescent calcium indicator Fluo-3 AM.

### Materials:

- TRPV2-transfected HEK293T cells
- Fluo-3 AM stock solution (e.g., 1 mM in DMSO)
- Pluronic F-127 (20% solution in DMSO)
- Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
- Probenecid stock solution (e.g., 100 mM in DMSO)
- Fluorescence microscope or plate reader

### Procedure:

- Seed TRPV2-transfected HEK293T cells in a 96-well black, clear-bottom plate.
- Prepare the Fluo-3 AM loading solution by diluting Fluo-3 AM to a final concentration of 5  $\mu$ M and adding Pluronic F-127 to a final concentration of 0.02% in Loading Buffer.
- Remove the culture medium from the cells and add the Fluo-3 AM loading solution.
- Incubate the cells for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with Loading Buffer to remove extracellular dye.
- Add Loading Buffer containing probenecid (to inhibit dye extrusion) to the cells and incubate for another 30 minutes.[9]
- Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
- Add probenecid to the wells to achieve the desired final concentration (e.g., 100  $\mu$ M).[4]
- Record the change in fluorescence intensity over time.

## In Vivo Assessment of Cardiac Function in Mice

This protocol outlines the administration of probenecid to mice and the subsequent measurement of cardiac function by echocardiography.

### Materials:

- Wild-type mice
- Probenecid (water-soluble preparation)
- Saline solution (vehicle control)
- Echocardiography system

### Procedure:

- Anesthetize the mouse.

- Administer probenecid via intraperitoneal (IP) injection (e.g., 100 mg/kg) or oral gavage (e.g., 100 mg/kg daily).[6] Saline is used as a control.
- Perform baseline echocardiography before drug administration to measure parameters such as ejection fraction (EF) and fractional shortening (FS).
- After probenecid administration, perform serial echocardiography at different time points (e.g., 5, 10, 15, 30 minutes for acute studies) to assess changes in cardiac function.[10]
- For chronic studies, administer probenecid daily and perform echocardiography at regular intervals (e.g., weekly).[6]
- Analyze the echocardiographic data to determine the effect of probenecid on cardiac contractility and function.

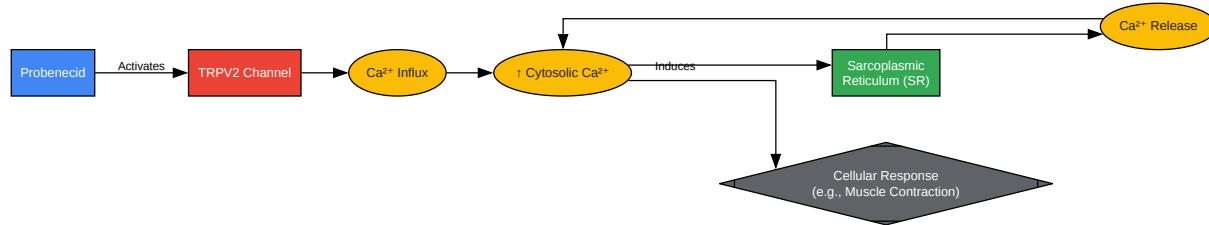
## Quantitative Data Summary

The following table summarizes key quantitative data from studies on probenecid's activation of TRPV2.

Parameter	Value	Experimental System	Reference
Kd	31.9 $\mu$ M	Fluo-3 calcium imaging in TRPV2-transfected HEK293T cells	<a href="#">[4]</a>
EC50	$\sim$ 25 $\mu$ M	Not specified	<a href="#">[4]</a>
EC50 (in vivo)	49.33 mg/kg	Intravenous administration in mice (effect on contractility)	<a href="#">[10]</a>
Effective Concentration	100 $\mu$ M	Whole-cell patch-clamp in TRPV2-transfected HEK293T cells	<a href="#">[4]</a>
Effective Concentration	1-10 mM	Whole-cell patch-clamp in TRPV2-transfected HEK293T cells	<a href="#">[2]</a>
In Vivo Dose (IP)	100 mg/kg	Ischemic heart disease mouse model	<a href="#">[6]</a>
In Vivo Dose (Oral)	100 mg/kg daily	Ischemic heart disease mouse model	<a href="#">[6]</a>

## Signaling Pathway and Experimental Workflow Diagrams

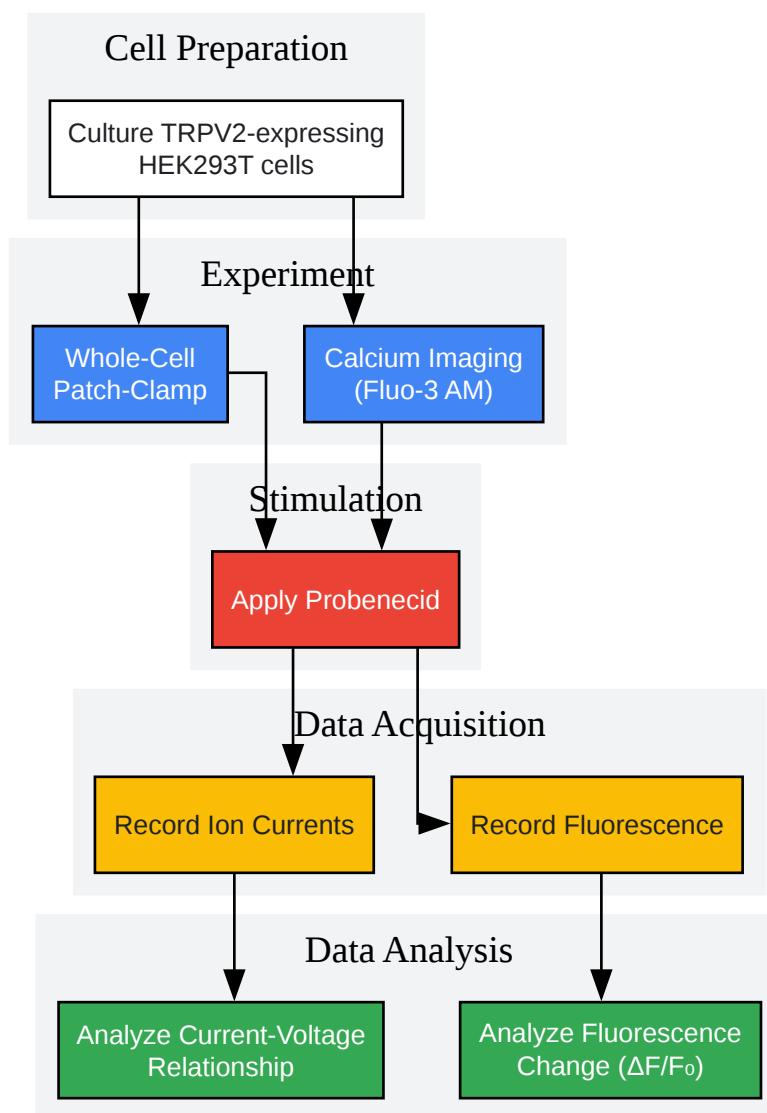
### Probenecid-Induced TRPV2 Signaling Pathway



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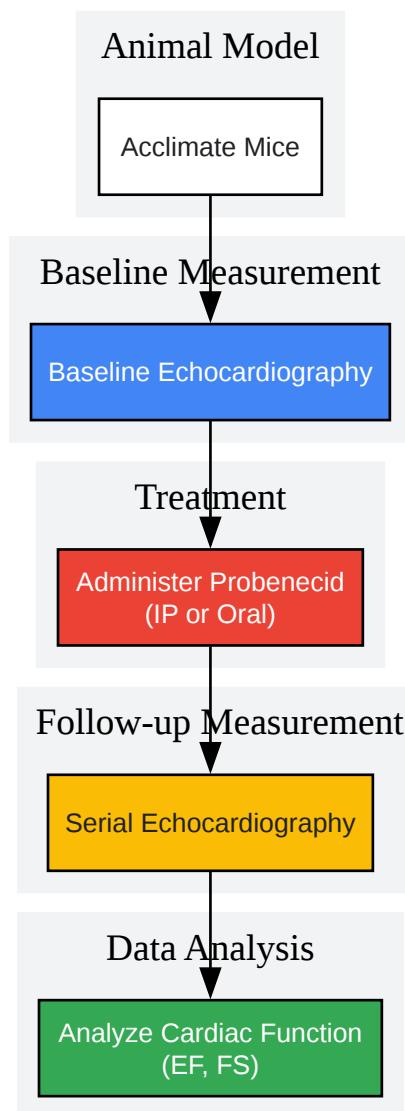
Caption: Signaling cascade of probenecid-induced TRPV2 activation.

## Experimental Workflow for In Vitro Analysis

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Caption: Workflow for in vitro analysis of TRPV2 activation by probenecid.

## Experimental Workflow for In Vivo Analysis



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Caption: Workflow for in vivo analysis of probenecid's effect on cardiac function.

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